N-(4-METHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE
Description
N-(4-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a heterocyclic acetamide derivative featuring a fused [1,2,4]triazolo[4,3-a]quinoxaline core linked via a sulfanyl group to an acetamide scaffold substituted with a 4-methoxyphenyl group.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-25-13-8-6-12(7-9-13)20-16(24)10-26-18-17-22-19-11-23(17)15-5-3-2-4-14(15)21-18/h2-9,11H,10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEOSXGXXHRGJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-METHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE typically involves the following steps :
Formation of the Triazoloquinoxaline Core: The synthesis begins with the formation of the triazoloquinoxaline core.
Thioether Formation: The triazoloquinoxaline intermediate is then reacted with an appropriate alkylating agent to introduce the thioether group at the 4-position.
Acetamide Formation: Finally, the thioether intermediate is reacted with 4-methoxyphenylacetic acid under amide coupling conditions to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis .
Chemical Reactions Analysis
N-(4-METHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE undergoes various chemical reactions, including :
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE involves its interaction with various molecular targets and pathways . The compound is known to intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription . Additionally, it can bind to specific proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Bis[1,2,4]Triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-Fluorophenyl)Acetamide
- Structural Differences: Incorporates a bis-triazoloquinoxaline system (two fused triazole rings) and a 4-fluorophenyl group instead of 4-methoxyphenyl.
- Biological Activity: Exhibits superior cytotoxicity against Caco-2 colorectal cancer cells (IC₅₀ = 2.1 µM) compared to mono-triazolo analogs. It intercalates DNA, induces G2/M cell cycle arrest, and triggers apoptosis via TopoII inhibition .
- Significance : The bis-triazolo system enhances DNA binding affinity, while the 4-fluorophenyl group improves metabolic stability relative to methoxy substituents.
2-(4-((1-Phenyl-1H-1,2,3-Triazol-4-yl)Methoxy)Phenyl)Quinazolin-4(3H)-One
- Structural Differences: Replaces the triazoloquinoxaline with a quinazolinone core and introduces a 1-phenyl-1,2,3-triazole-methoxy linker.
- Biological Activity: Targets thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in nucleotide synthesis. Antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 8.7 µM) is moderate compared to triazoloquinoxalines .
- Significance: The quinazolinone scaffold shifts the mechanism from TopoII inhibition to folate metabolism disruption.
N-(4-Phenylthiazol-2-yl)-2-(4-((6-Nitroquinoxalin-2-yl)Oxy)Methyl)-1H-1,2,3-Triazol-1-yl)Acetamide (11f)
- Structural Differences: Features a nitroquinoxaline-oxymethyl-triazole group and a phenylthiazole-acetamide tail.
- Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach .
- Biological Activity : Moderate activity against HeLa cells (IC₅₀ = 12.3 µM), attributed to the nitro group’s electron-withdrawing effects enhancing DNA damage.
N-[4-(Acetylamino)Phenyl]-2-{[3-(4-Methylphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}Acetamide
- Structural Differences: Substitutes the triazoloquinoxaline with a 4-oxo-3,4-dihydroquinazoline system and a 4-methylphenyl group.
- Biological Activity : Primarily inhibits epidermal growth factor receptor (EGFR) kinase (IC₅₀ = 0.89 µM) due to the quinazoline’s ATP-competitive binding .
Data Table: Key Structural and Functional Comparisons
Research Findings and Mechanistic Insights
- TopoII Inhibition: Triazoloquinoxaline derivatives (e.g., the bis-triazolo analog) show enhanced TopoII inhibition due to planar aromatic systems enabling DNA intercalation. The 4-fluorophenyl group in the bis-triazolo compound improves lipophilicity and bioavailability compared to methoxy substituents .
- Structural-Activity Relationships (SAR): Triazole Linkers: Triazole rings (1,2,3- vs. 1,2,4-) influence binding orientation; 1,2,4-triazoloquinoxalines exhibit stronger π-π stacking with DNA bases. Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in Compound 11f) enhance DNA damage, while electron-donating groups (e.g., -OCH₃) may reduce metabolic clearance .
- Synthetic Accessibility: Click chemistry (CuAAC) is widely used for triazole-containing analogs, but triazoloquinoxalines often require multi-step heterocyclic condensations .
Biological Activity
N-(4-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, biological activity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a triazoloquinoxaline moiety linked to a methoxyphenyl group via a sulfanyl bridge. The synthesis typically involves multi-step organic reactions, including the formation of the triazoloquinoline core, introduction of the sulfanyl group through nucleophilic substitution, and attachment of the methoxyphenyl group via Friedel-Crafts acylation .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The triazoloquinoline moiety can intercalate into DNA, disrupting its structure and function.
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity and affecting cellular processes .
Biological Activity
Research indicates that this compound exhibits significant anticancer properties. Various studies have demonstrated its cytotoxic effects against different cancer cell lines:
| Cell Line | EC50 (nM) | Reference |
|---|---|---|
| A375 Melanoma | 3158 | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 365 | |
| HepG2 (Hepatocellular Carcinoma) | Not specified | |
| MCF-7 (Breast Cancer) | Not specified |
Case Studies
- Cytotoxicity Against Melanoma : A study reported that derivatives of the triazoloquinoxaline scaffold showed cytotoxic activities in the micromolar range against melanoma cell lines. Compound 17a demonstrated an EC50 of 365 nM, indicating significant potential as an anticancer agent .
- Mechanism Exploration : Another study highlighted that compounds derived from this scaffold acted as DNA intercalators and topoisomerase II inhibitors. These mechanisms are crucial for their anticancer efficacy as they disrupt DNA replication and repair processes .
- Comparative Studies with Standard Drugs : In comparative studies against standard anticancer drugs like Etoposide, certain derivatives exhibited higher activity than the reference compounds in multiple cancer cell lines including MCF-7 and A549 lung cancer cells .
Pharmacological Properties
In addition to anticancer activity, this compound has shown promise in other pharmacological areas:
- Antimicrobial Activity : Compounds with similar structures have been reported to possess antibacterial and antifungal properties.
- Neuroprotective Effects : Some derivatives have been explored for their potential in treating neurodegenerative diseases due to their ability to modulate neuroinflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
